molecular formula C₆H₆D₈N₂O B1154451 1-Piperazineethanol-d8

1-Piperazineethanol-d8

Cat. No.: B1154451
M. Wt: 138.24
Attention: For research use only. Not for human or veterinary use.
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Description

1-Piperazineethanol-d8 is a deuterated derivative of 1-piperazineethanol (CAS 103-76-4), where eight hydrogen atoms are replaced with deuterium. Its molecular formula is C₆H₆D₈N₂O, with a molecular weight of 138.19 g/mol (vs. 130.19 g/mol for the non-deuterated form). This compound is primarily used as a stable isotope-labeled internal standard in mass spectrometry and pharmacokinetic studies, enabling precise quantification in analytical workflows. Structurally, it retains the piperazine ring and ethanol moiety, with deuterium substitution enhancing metabolic stability and reducing background interference in assays.

Properties

Molecular Formula

C₆H₆D₈N₂O

Molecular Weight

138.24

Synonyms

(β-Hydroxyethyl)piperazine-d8;  1-(2-Hydroxyethyl)piperazine-d8;  1-(β-Hydroxyethyl)piperazine-d8;  2-(1-Piperazinyl)ethanol-d8;  2-(Piperazin-1-yl)ethanol-d8;  _x000B_2-Piperazinoethanol-d8;  N-(2-Hydroxyethyl)piperazine-d8;  N-(2’-Hydroxyethyl)piperazine-

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key features of 1-Piperazineethanol-d8 with structurally or functionally related deuterated and non-deuterated piperazine derivatives:

Compound Name Molecular Formula Molecular Weight Applications Key Properties References
This compound C₆H₆D₈N₂O 138.19 Analytical standard, drug metabolism studies Enhanced isotopic stability; soluble in polar solvents (e.g., methanol, ethanol).
1-Piperazineethanol (non-deuterated) C₆H₁₄N₂O 130.19 Pharmaceutical synthesis (neuroleptics, antihistamines) Boiling point: 519.2 K; density: 1.054 g/cm³; used as a ligand or intermediate.
mCPP-D8·HCl (1-(3-Chlorophenyl)-piperazine-d8·HCl) C₁₀H₅D₈ClN₂·HCl 241.19 LC-MS internal standard for serotonin receptor studies Supplied as calibrated solutions in methanol; isotopic purity >98%.
1-Acetyl-4-(4-hydroxyphenyl)piperazine-d8 C₁₂H₈D₈N₂O₂ 228.32 Drug development (kinase inhibition assays) Brown solid; soluble in DMSO, chloroform; used in deuterated metabolite tracking.
Oxaflumazine-d8 Succinate C₂₃H₁₉D₈F₃N₃O₄S N/A Neurological research (dopamine receptor modulation) Deuterated phenothiazine derivative; improves metabolic profiling accuracy.
4-(3-Phenothiazin-10-ylpropyl)-1-piperazineethanol-d8 N/A N/A Pharmacokinetic studies of antipsychotics Deuterium enhances NMR signal resolution in biological matrices.

Physicochemical Properties

  • Solubility: Deuterated compounds generally retain similar solubility profiles to non-deuterated versions. For example, this compound is soluble in methanol and ethanol, akin to its non-deuterated counterpart.
  • Spectroscopic Differences : Deuterium substitution shifts NMR peaks (e.g., ¹H NMR signals for deuterated positions disappear) and alters IR vibrational modes, aiding analytical differentiation.

Key Research Findings

Metabolic Stability: Deuterated piperazine derivatives exhibit up to 50% longer half-lives in hepatic microsome assays compared to non-deuterated forms due to reduced CYP450-mediated oxidation.

Analytical Sensitivity: Use of this compound as an internal standard reduces matrix effects in mass spectrometry, achieving <5% coefficient of variation in pharmacokinetic assays.

Thermodynamic Data: Non-deuterated 1-Piperazineethanol has a vaporization enthalpy of 78.8 kJ/mol, while deuterated forms show marginally higher values due to stronger C-D bonds.

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